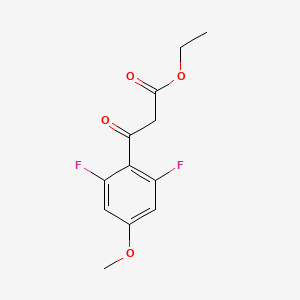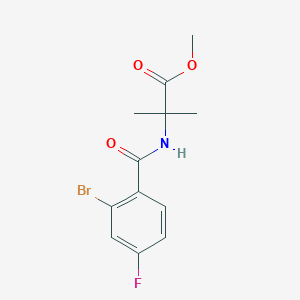
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with tetramethyl groups and a trifluoro-phenylhexenyl side chain. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating phenyl groups makes this compound versatile for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Dioxaborolane Ring: : The dioxaborolane ring can be synthesized by reacting a boronic acid or boronic ester with a diol under dehydrating conditions. Common reagents include boron tribromide or boron trichloride, and the reaction is usually carried out in an inert atmosphere to prevent oxidation.
-
Introduction of the Trifluoro-Phenylhexenyl Side Chain: : The side chain can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a trifluoro-phenylhexenyl halide with the dioxaborolane ring in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoro-phenylhexenyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like Grignard reagents.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or reduced boron species.
Substitution: Substituted trifluoro-phenylhexenyl derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound can target specific cellular pathways and molecular targets, such as enzymes and receptors, through its boron-containing moiety.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoro-hexenyl side chain, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane: Contains a fluorophenyl group instead of a trifluoro-hexenyl group, affecting its reactivity and applications.
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane: Has a shorter trifluoropropyl side chain, influencing its chemical behavior.
Uniqueness
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane is unique due to the combination of its trifluoro-phenylhexenyl side chain and the dioxaborolane ring. This structure imparts distinct electronic and steric properties, making it highly reactive and versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C18H24BF3O2 |
|---|---|
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(E)-6,6,6-trifluoro-5-phenylhex-3-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H24BF3O2/c1-16(2)17(3,4)24-19(23-16)13-9-8-12-15(18(20,21)22)14-10-6-5-7-11-14/h5-8,10-12,15H,9,13H2,1-4H3/b12-8+ |
Clave InChI |
KRFMEQARNHAICD-XYOKQWHBSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)CC/C=C/C(C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CCC=CC(C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

